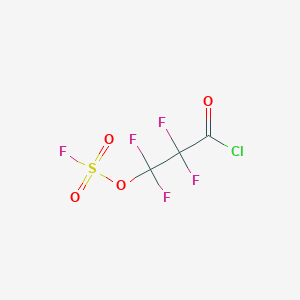
3-Chloro-1,1,2,2-tetrafluoro-3-oxopropyl sulfurofluoridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1,1,2,2-tetrafluoro-3-oxopropyl sulfurofluoridate is a chemical compound with a unique structure that includes chlorine, fluorine, oxygen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,1,2,2-tetrafluoro-3-oxopropyl sulfurofluoridate typically involves the reaction of chlorinated and fluorinated precursors under controlled conditions. The exact synthetic route may vary, but it generally includes steps such as halogenation, oxidation, and sulfonation. Specific reagents and catalysts are used to facilitate these reactions, ensuring the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully monitored and controlled. The use of advanced technologies such as continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,1,2,2-tetrafluoro-3-oxopropyl sulfurofluoridate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl fluorides, while reduction could produce fluorinated alcohols.
Scientific Research Applications
3-Chloro-1,1,2,2-tetrafluoro-3-oxopropyl sulfurofluoridate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism by which 3-Chloro-1,1,2,2-tetrafluoro-3-oxopropyl sulfurofluoridate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s fluorine atoms can form strong hydrogen bonds, influencing its binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,2-Tetrafluoro-3-iodopropane
- 2-Chloro-1,1,1,2-tetrafluoroethane
- 1-Chloro-3,3,3-trifluoro-2-methylpropene
Uniqueness
Compared to similar compounds, 3-Chloro-1,1,2,2-tetrafluoro-3-oxopropyl sulfurofluoridate stands out due to its unique combination of chlorine, fluorine, and sulfur atoms. This unique structure imparts specific chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
110072-13-4 |
|---|---|
Molecular Formula |
C3ClF5O4S |
Molecular Weight |
262.54 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoro-3-fluorosulfonyloxypropanoyl chloride |
InChI |
InChI=1S/C3ClF5O4S/c4-1(10)2(5,6)3(7,8)13-14(9,11)12 |
InChI Key |
CWZVDYDYQPZRAN-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(OS(=O)(=O)F)(F)F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


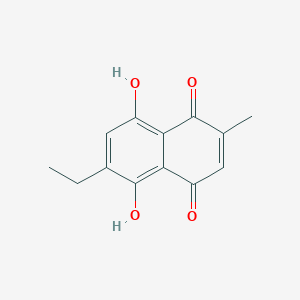
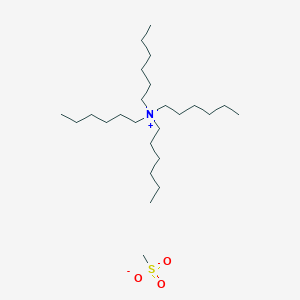

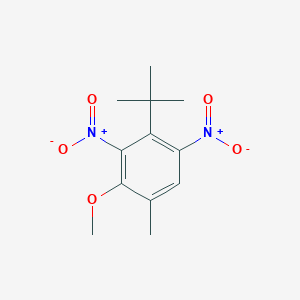
![4,4'-[Oxydi(ethane-2,1-diyl)]bis(2,6-dimethylmorpholine)](/img/structure/B14329144.png)

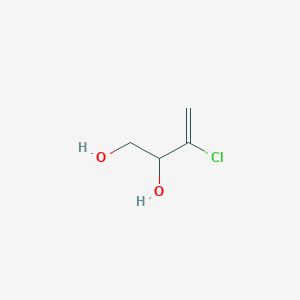


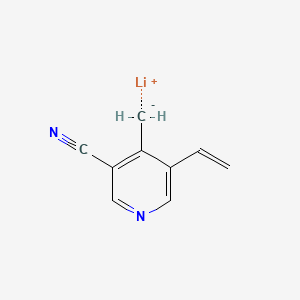

![Ethyl (2E)-[(propan-2-yl)imino]acetate](/img/structure/B14329181.png)
![3a,4-Dihydrospiro[cyclopenta[c]furan-1,1'-cyclopentan]-5(3H)-one](/img/structure/B14329189.png)
![{Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14329202.png)
